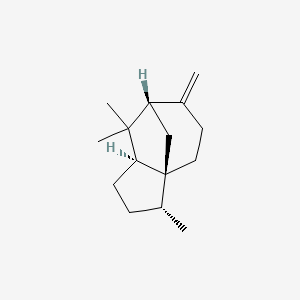

(+)-beta-Cedrene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLPEFGBWGEFBB-OSFYFWSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(=C)C(C3)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883435 | |

| Record name | (+)-beta-Cedrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-28-1 | |

| Record name | (+)-β-Cedrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cedrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-beta-Cedrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CEDRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QL7ERD5Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-β-Cedrene: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

(+)-β-Cedrene is a tricyclic sesquiterpenoid naturally occurring in the essential oils of various plants.[1][2] It is an isomer of α-cedrene and a significant component of cedarwood oil.[3][4] Valued for its characteristic woody and balsamic aroma, (+)-β-Cedrene is utilized in the fragrance and flavor industries.[5][6] Furthermore, preliminary scientific investigations have highlighted its potential therapeutic properties, including anti-inflammatory, antiseptic, antispasmodic, and antimicrobial activities.[5][6][7] This guide provides a comprehensive overview of the natural sources of (+)-β-Cedrene and detailed methodologies for its isolation and purification.

Natural Sources of (+)-β-Cedrene

The primary natural sources of (+)-β-Cedrene are the essential oils derived from coniferous trees, particularly from the Juniperus (Juniper) and Cedrus (Cedar) genera.[2][3] The heartwood of these trees is typically the main source for commercial extraction.[8][9] The concentration of β-cedrene and other sesquiterpenes can vary significantly depending on the specific species, geographical origin, and the extraction method employed.[10] For instance, the essential oil of Cunninghamia lanceolata var. konishii has been found to contain approximately 3.5% β-cedrene.[11] Other reported natural sources include Artemisia annua and Solanum tuberosum.[1] The fungus Fusarium verticillioides has also been shown to produce (+)-β-cedrene.[12]

Quantitative Composition of Major Components in Select Essential Oils

The following table summarizes the approximate percentage of (+)-β-Cedrene and other key sesquiterpenes found in the essential oils of various Juniperus and Cedrus species, which are the most commercially relevant sources.

| Plant Species | Plant Part | α-Cedrene (%) | (+)-β-Cedrene (%) | Thujopsene (B1203592) (%) | Cedrol (B397079) (%) | Widdrol (%) | Reference |

| Juniperus virginiana (Virginia Cedarwood) | Heartwood | 20 - 35 | 4 - 8 | 10 - 25 | 16 - 25 | 2 - 5 | [10][13] |

| Juniperus ashei (Texas Cedarwood) | Heartwood | Major Component | Present | Major Component | Major Component | Present | [14][15] |

| Juniperus occidentalis var. occidentalis | Heartwood | - | - | - | 38.9 | - | [14] |

| Juniperus erythrocarpa | Heartwood | - | - | - | - | - | [14] |

| Cunninghamia lanceolata var. konishii | Heartwood | 11.8 | 3.5 | - | 58.3 | - | [11] |

Note: The composition of essential oils can exhibit considerable variation. The values presented are indicative ranges reported in the literature.

Biosynthesis of (+)-β-Cedrene

(+)-β-Cedrene, like other sesquiterpenes, is biosynthesized in plants through the mevalonic acid (MVA) pathway, which primarily occurs in the cytosol.[16] The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These units are condensed to form the 15-carbon intermediate, farnesyl diphosphate (B83284) (FPP).[16] A specific terpene synthase enzyme then catalyzes the complex cyclization of FPP to form the tricyclic structure of (+)-β-Cedrene.[12][16]

Isolation and Purification Protocols

The industrial isolation of (+)-β-Cedrene is intrinsically linked to the production of cedarwood oil. The primary methods involve extraction of the essential oil from the wood, followed by purification techniques to separate the hydrocarbon fraction (containing cedrenes) from the alcohol fraction (containing cedrol).

Experimental Protocol 1: Steam Distillation for Cedarwood Oil Extraction

Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[17] It is particularly effective for separating volatile compounds like sesquiterpenes from the non-volatile woody biomass.

Objective: To extract crude essential oil rich in sesquiterpenes from the heartwood of Juniperus or Cedrus species.

Materials and Equipment:

-

Chipped or ground cedarwood heartwood

-

Steam distillation apparatus (steam generator, distillation flask, condenser, separator/receiver)

-

Heating source

-

Deionized water

Protocol:

-

The cedarwood chips or powder are loaded into the distillation flask.

-

Steam generated from a separate flask is passed through the plant material.

-

The steam causes the rupture of oil glands in the wood, releasing the volatile essential oil components.

-

The mixture of steam and volatile oil is carried into a condenser.

-

The vapor is cooled and condensed back into a liquid phase.

-

In the separator, the less dense, water-immiscible essential oil naturally separates from the aqueous phase (hydrosol), allowing for its collection.

-

It is crucial to control distillation parameters such as time, temperature, and pressure, as these can significantly impact the final composition of the oil.[15] High temperatures can lead to the dehydration of cedrol into cedrene (B97730), altering the natural ratio of the components.[9][18]

Experimental Protocol 2: Fractional Distillation for (+)-β-Cedrene Purification

Following the initial extraction of crude cedarwood oil, fractional distillation is employed to separate the components based on their different boiling points.[13] This method allows for the isolation of a fraction enriched in α- and β-cedrene.

Objective: To separate the sesquiterpene hydrocarbon fraction (including (+)-β-Cedrene) from the higher-boiling sesquiterpene alcohol fraction.

Materials and Equipment:

-

Crude cedarwood oil

-

Vacuum fractional distillation apparatus (round-bottom flask, fractionating column, condenser, multiple receiving flasks)

-

Vacuum pump and manometer

-

Heating mantle with magnetic stirrer

Protocol:

-

The crude cedarwood oil is placed in the round-bottom flask of the vacuum distillation setup.

-

A vacuum is applied to reduce the boiling points of the components, preventing thermal degradation.

-

The oil is gently heated. The more volatile sesquiterpene hydrocarbons, including α-cedrene and (+)-β-Cedrene, will vaporize first.

-

These vapors travel up the fractionating column and are collected as the "light fraction" after condensation.[13]

-

The temperature and pressure are carefully controlled to achieve a clean separation.

-

The higher-boiling fraction, which is rich in cedrol and other sesquiterpene alcohols, remains in the distillation flask or is collected separately at a higher temperature.[13]

-

A patent for this process describes heating the oil to distill the light components, then cooling the remaining heavy fraction to crystallize cedrol. The liquid centrifugate, rich in cedrene, is then combined with the initial light fraction and subjected to vacuum fractionation to yield a product with a cedrene content of ≥85%.[19]

Alternative and Modern Extraction Techniques

While steam distillation is traditional, other methods are also employed:

-

Solvent Extraction: This method involves submerging cedarwood pulp or sawdust in a suitable water-insoluble solvent. After a set period, the wood material is filtered out, and the solvent is removed by distillation, leaving the purified cedarwood oil.[20] This process can yield a higher percentage of cedrol compared to steam distillation.[20]

-

Pressurized Fluid Extraction: Using subcritical or supercritical fluids like CO2 can also extract cedarwood oil. The composition of the extracted oil is highly dependent on the temperature and pressure used. Lower temperatures (e.g., 25°C) tend to yield a higher ratio of cedrol to cedrene, which is often an indicator of oil quality.[18]

Further purification of the cedrene-rich fraction can be achieved using chromatographic techniques if a higher purity of (+)-β-Cedrene is required for specific research or pharmaceutical applications.

References

- 1. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-b-Cedrene = 95.0 GC sum of enantiomers 546-28-1 [sigmaaldrich.com]

- 3. eybna.com [eybna.com]

- 4. Cedrene - Wikipedia [en.wikipedia.org]

- 5. This compound [cogershop.com]

- 6. This compound ≥95%|CAS 546-28-1|For Research [benchchem.com]

- 7. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. juniper.oregonstate.edu [juniper.oregonstate.edu]

- 9. Antifungal activity of heartwood extracts from three Juniperus species :: BioResources [bioresources.cnr.ncsu.edu]

- 10. explorationpub.com [explorationpub.com]

- 11. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of sesquiterpenes by the fungus Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. juniper.oregonstate.edu [juniper.oregonstate.edu]

- 15. juniperus.org [juniperus.org]

- 16. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

- 20. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]

The Biological Activities of (+)-β-Cedrene: A Technical Guide for Researchers

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Sesquiterpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-β-Cedrene is a tricyclic sesquiterpene naturally occurring in the essential oils of various plants, most notably cedarwood.[1][2] Belonging to the cedrane (B85855) and isocedrane class of sesquiterpenoids, this compound has garnered scientific interest for its potential therapeutic applications.[1][3] Traditional medicine has utilized cedarwood oil, a primary source of β-cedrene, for its antiseptic, anti-inflammatory, antispasmodic, and diuretic properties.[4] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of (+)-β-Cedrene, with a focus on quantitative data, experimental methodologies, and known mechanisms of action to support further research and drug development efforts.

Pharmacological Activities

Current research has identified several key biological activities of (+)-β-Cedrene, including its interaction with metabolic enzymes and its potential as an anti-inflammatory and antimicrobial agent.

Inhibition of Cytochrome P450 Enzymes

(+)-β-Cedrene has been identified as a potent and selective inhibitor of certain cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. This activity highlights the potential for drug-herb interactions but also suggests a role in modulating the metabolism of xenobiotics.

Quantitative Data: Cytochrome P450 Inhibition

| Enzyme | Inhibition Type | Kᵢ Value (µM) | Substrate Used | Source |

| CYP2B6 | Competitive | 1.6 | Bupropion (B1668061) | [4] |

| CYP3A4 | Moderate Inhibition | Not specified | Midazolam | [4] |

| CYP1A2 | Negligible | Not applicable | Not specified | [4] |

| CYP2A6 | Negligible | Not applicable | Not specified | [4] |

| CYP2D6 | Negligible | Not applicable | Not specified | [4] |

| CYP2C8 | No Inhibition | Not applicable | Not specified | [4] |

| CYP2C9 | No Inhibition | Not applicable | Not specified | [4] |

| CYP2C19 | No Inhibition | Not applicable | Not specified | [4] |

Experimental Protocol: CYP2B6 Inhibition Assay

A representative experimental protocol for determining the inhibitory effect of (+)-β-Cedrene on CYP2B6 activity is outlined below. This method is based on the use of human liver microsomes and a specific substrate for the enzyme.

Objective: To determine the inhibition constant (Kᵢ) of (+)-β-Cedrene on CYP2B6-mediated bupropion hydroxylation.

Materials:

-

Human liver microsomes (HLMs)

-

(+)-β-Cedrene

-

Bupropion (CYP2B6 substrate)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a series of incubation mixtures in potassium phosphate buffer containing HLMs, the NADPH regenerating system, and varying concentrations of both bupropion and (+)-β-Cedrene.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding bupropion to the incubation mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction proceeds in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the bupropion metabolite (hydroxybupropion) using a validated LC-MS/MS method.

-

Data Analysis: Determine the reaction velocities at each substrate and inhibitor concentration. Plot the data using appropriate graphical methods (e.g., Dixon or Lineweaver-Burk plots) to determine the type of inhibition and calculate the Kᵢ value.

Signaling Pathway: Competitive Inhibition of CYP2B6

Competitive inhibition of CYP2B6 by (+)-β-Cedrene.

Anti-inflammatory Activity

Studies have suggested that (+)-β-Cedrene possesses anti-inflammatory properties, a claim supported by its use in traditional medicine.[1][4] While specific quantitative data for the pure compound is limited in publicly available literature, the general protocols for assessing anti-inflammatory effects provide a framework for its evaluation. A key mechanism in inflammation involves the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages upon stimulation, often via the NF-κB signaling pathway.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of (+)-β-Cedrene on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

(+)-β-Cedrene

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of (+)-β-Cedrene for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + vehicle).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of (+)-β-Cedrene compared to the LPS-only control.

Antimicrobial Activity

(+)-β-Cedrene has been reported to exhibit antimicrobial properties.[1] While extensive data on a wide range of microorganisms is not available for the purified compound, a study has reported its activity against both Gram-positive and Gram-negative bacteria when tested in combination with its isomer, α-cedrene.

Quantitative Data: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) | Compound(s) |

| Bacillus subtilis | Gram-positive bacterium | 3.06 | α- and β-cedrene |

| Proteus sp. | Gram-negative bacterium | 3.06 | α- and β-cedrene |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of (+)-β-Cedrene against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

(+)-β-Cedrene

-

Solvent for β-cedrene (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic

-

Resazurin or other viability indicator (optional)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of (+)-β-Cedrene in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the (+)-β-Cedrene stock solution in the growth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (medium + inoculum) and a sterility control well (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of (+)-β-Cedrene at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator.

Experimental Workflow: Antimicrobial Susceptibility Testing

Workflow for determining MIC and MBC.

Anticancer Activity

While many sesquiterpenes have demonstrated anticancer properties, there is a notable lack of publicly available, peer-reviewed data on the specific cytotoxic effects (e.g., IC₅₀ values) of purified (+)-β-Cedrene against human cancer cell lines. Studies on essential oils containing β-cedrene have shown cytotoxic activity, but the contribution of β-cedrene itself has not been definitively quantified.[5] Further research is required to elucidate the potential of (+)-β-Cedrene as an anticancer agent.

Conclusion and Future Directions

(+)-β-Cedrene is a natural sesquiterpene with demonstrated biological activities, most notably as a potent and selective competitive inhibitor of the drug-metabolizing enzyme CYP2B6.[4] Its traditional use as an anti-inflammatory and antimicrobial agent is supported by preliminary scientific evidence, although more rigorous studies with the purified compound are needed to establish definitive efficacy and dose-response relationships.

A significant gap in the current knowledge is the lack of data on the anticancer activity of pure (+)-β-Cedrene. Future research should focus on evaluating its cytotoxicity against a panel of human cancer cell lines to determine its IC₅₀ values.

Furthermore, the precise molecular mechanisms underlying the observed anti-inflammatory and antimicrobial effects remain to be fully elucidated. Investigating the modulation of specific signaling pathways, such as the NF-κB and MAPK pathways, by (+)-β-Cedrene will be crucial for understanding its mechanism of action and for the rational design of future therapeutic applications.

This technical guide summarizes the current state of knowledge on the biological activities of (+)-β-Cedrene, providing a foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.

References

- 1. Buy (+)-beta-Cedrene | 546-28-1 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]

- 4. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-beta-Cedrene chemical structure and properties

An In-depth Technical Guide to (+)-β-Cedrene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (+)-β-Cedrene, a sesquiterpene of significant interest in various scientific fields.

(+)-β-Cedrene is a tricyclic sesquiterpene belonging to the cedrane (B85855) class of organic compounds.[1] Its chemical structure is characterized by a complex, fused ring system.

DOT Script for the Chemical Structure of (+)-β-Cedrene:

References

Spectroscopic Data of (+)-β-Cedrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring sesquiterpene, (+)-β-Cedrene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is organized into structured tables for clarity and is accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for (+)-β-Cedrene

| Carbon No. | Chemical Shift (δ) in ppm |

| 1 | 54.2 |

| 2 | 37.1 |

| 3 | 25.1 |

| 4 | 29.8 |

| 5 | 56.5 |

| 6 | 41.8 |

| 7 | 60.8 |

| 8 | 152.1 |

| 9 | 29.8 |

| 10 | 42.5 |

| 11 | 35.2 |

| 12 | 23.9 |

| 13 | 29.1 |

| 14 | 25.4 |

| 15 | 105.8 |

Data obtained from Tomi, F., Bighelli, A., & Casanova, J. (1993). Carbon-13 Chemical Shift Assignment of β-Cedrene and Some Derivatives. Spectroscopy Letters, 26(9), 1661-1671.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in (+)-β-Cedrene

| Functional Group | Typical Chemical Shift (δ) in ppm |

| Vinylic Protons (=CH₂) | 4.5 - 5.5 |

| Allylic Protons | 1.6 - 2.5 |

| Aliphatic Protons (CH, CH₂) | 1.0 - 2.0 |

| Methyl Protons (CH₃) | 0.7 - 1.5 |

The following is a representative protocol for obtaining NMR spectra of sesquiterpenes like (+)-β-Cedrene.

-

Sample Preparation: A sample of (+)-β-Cedrene (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 10-15 ppm is set.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for (+)-β-Cedrene

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch (vinylic) | 3080 - 3010 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Strong |

| C=C stretch (alkene) | 1645 - 1635 | Medium |

| C-H bend (alkane) | 1470 - 1430 | Medium |

| =C-H bend (out-of-plane) | 915 - 885 | Strong |

A typical protocol for obtaining an IR spectrum of a liquid sample like (+)-β-Cedrene is as follows:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. (+)-β-Cedrene is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for Cedrene

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |

| 204 | 25 | [M]⁺ (Molecular Ion) |

| 189 | 15 | [M - CH₃]⁺ |

| 161 | 30 | [M - C₃H₇]⁺ |

| 133 | 40 | [M - C₅H₉]⁺ |

| 119 | 100 | [M - C₆H₁₃]⁺ (Base Peak) |

| 105 | 60 | [C₈H₉]⁺ |

| 93 | 75 | [C₇H₉]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

Data is based on the NIST WebBook entry for "Cedrene". The fragmentation pattern is characteristic of sesquiterpenes. The molecular ion at m/z 204 corresponds to the molecular formula C₁₅H₂₄.

The following is a general protocol for the GC-MS analysis of sesquiterpenes.

-

Sample Preparation: A dilute solution of the sample (e.g., cedarwood oil containing β-cedrene) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 40-400 is typically scanned.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of different compounds over time. The mass spectrum of each peak can be compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (+)-β-Cedrene.

Caption: General workflow for the spectroscopic analysis of (+)-β-Cedrene.

An In-depth Technical Guide to (+)-β-Cedrene (CAS: 546-28-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Cedrene, a tricyclic sesquiterpene with the CAS number 546-28-1, is a prominent constituent of cedarwood oil. This document provides a comprehensive technical overview of its physicochemical properties, experimental protocols for its analysis and evaluation of its biological activities, and insights into its potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(+)-β-Cedrene is a colorless to light yellow liquid with a characteristic woody and cedar-like aroma.[1] It is a non-polar compound, which dictates its solubility in various solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (+)-β-Cedrene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| CAS Number | 546-28-1 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 263-264 °C (at 760 mmHg) | [4][5][6] |

| Density | 0.932 g/mL at 20 °C | [4][5] |

| Refractive Index | n20/D 1.502 | [4][7] |

| Optical Activity | [α]/D +11.5° to +14.5° (c=1 in chloroform) | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Solubility | Soluble in chloroform, DMSO, pyridine, methanol, ethanol. Insoluble in water. | [2][3][8] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of (+)-β-Cedrene. While specific experimental spectra are proprietary, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (+)-β-Cedrene is expected to exhibit signals corresponding to its various hydrogen atoms. Key features would include signals for the methyl groups, methylene (B1212753) protons within the tricyclic system, and the exocyclic methylene protons, which would appear as distinct singlets or multiplets depending on their coupling interactions.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum of (+)-β-Cedrene would display 15 distinct signals corresponding to its 15 carbon atoms, including aliphatic carbons in the rings, methyl carbons, and the two sp² hybridized carbons of the exocyclic double bond. A study by Tomi et al. provides detailed assignments of the ¹³C NMR spectrum of β-cedrene and its derivatives.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (+)-β-Cedrene would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching vibrations for the sp³ hybridized carbons of the aliphatic rings and methyl groups, typically appearing just below 3000 cm⁻¹.

-

C-H stretching vibrations for the sp² hybridized carbons of the exocyclic methylene group, appearing just above 3000 cm⁻¹.

-

C=C stretching vibration for the exocyclic double bond, expected around 1640-1680 cm⁻¹.

-

C-H bending vibrations for the various CH, CH₂, and CH₃ groups, which would contribute to the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (+)-β-Cedrene would result in a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern would be complex due to the tricyclic structure, with characteristic losses of alkyl fragments. The fragmentation would likely involve rearrangements and cleavages of the ring system, providing valuable structural information.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of (+)-β-Cedrene.

Extraction and Isolation from Cedarwood Oil

A general method for the extraction and isolation of cedrene (B97730) from cedarwood oil involves fractional distillation. The following protocol is based on a patented method:

-

Initial Distillation: Cedarwood oil is subjected to distillation to remove lighter components. This step concentrates the sesquiterpene fraction, including cedrene and cedrol (B397079).

-

Crystallization of Cedrol: The concentrated oil is cooled to allow for the natural crystallization of cedrol, a major component of cedarwood oil.

-

Centrifugation: The mixture is then subjected to high-speed centrifugation to separate the solid cedrol from the liquid fraction, which is enriched in cedrene.

-

Fractional Vacuum Distillation: The resulting liquid, which contains a higher concentration of cedrene, is then subjected to fractional vacuum distillation using a packed column. This allows for the separation of cedrene from other components based on their boiling points, yielding a product with a high cedrene content.[8]

References

- 1. scispace.com [scispace.com]

- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. benchchem.com [benchchem.com]

- 5. rubingroup.org [rubingroup.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. www1.udel.edu [www1.udel.edu]

The Discovery and History of (+)-β-Cedrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-β-Cedrene is a tricyclic sesquiterpene hydrocarbon, a member of the cedrane (B85855) family of natural products.[1] First identified as a major constituent of cedarwood oil, it has garnered significant interest from chemists due to its complex molecular architecture and its role as a key intermediate in the biosynthesis of other cedranoid sesquiterpenes.[2][3] This technical guide provides a comprehensive overview of the discovery, history of structural elucidation, seminal synthetic achievements, and biosynthesis of (+)-β-cedrene. Quantitative data is presented in structured tables, and key experimental methodologies are detailed to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug development.

Discovery and Structural Elucidation

The story of (+)-β-cedrene is intrinsically linked to the study of cedarwood oil, a complex essential oil utilized for centuries. While the oil itself was isolated as early as 1841 by Walter, the specific components remained largely uncharacterized for over a century.[4] The structural elucidation of the cedrene (B97730) isomers represents a significant milestone in the history of natural product chemistry.

In 1953, a pivotal publication by Stork and Breslow proposed the correct structure of cedrene.[4] This was a formidable challenge for the time, relying on classical methods of chemical degradation and analysis, as modern spectroscopic techniques were not yet widely available. The work of Plattner and his colleagues also contributed significantly to the understanding of the cedrane skeleton during this period.[5][6]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of (+)-β-Cedrene, essential for its identification and characterization.

Table 1: Physicochemical Properties of (+)-β-Cedrene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [7] |

| Molecular Weight | 204.35 g/mol | [7] |

| CAS Number | 546-28-1 | [2] |

| Appearance | Pale yellow oily liquid | [8] |

| Boiling Point | 261–264 °C | [2][9] |

| Density | 0.932 g/mL at 20 °C | [2][9] |

| Refractive Index (n²⁰/D) | 1.502 | [9][10] |

| Optical Rotation [α]/D | +11.5° to +14.5° (c = 1 in chloroform) | [9] |

Table 2: Spectroscopic Data of (+)-β-Cedrene

| Technique | Key Data Points | Reference(s) |

| ¹³C NMR | Assignments for all 15 carbon atoms have been reported. | [11] |

| ¹H NMR | Spectra available for structural confirmation. | [8] |

| Mass Spectrometry (GC-MS) | Characteristic fragmentation pattern available in spectral databases. | [7] |

| Infrared (IR) Spectroscopy | Used for the identification of functional groups. | [8] |

Isolation from Natural Sources

(+)-β-Cedrene is most commonly isolated from the essential oil of cedarwood (Juniperus virginiana or Juniperus ashei), where it is a major component alongside its isomer, (-)-α-cedrene, and other sesquiterpenoids like thujopsene (B1203592) and cedrol (B397079).[12][13] The typical composition of Virginian cedarwood oil can vary, but often contains 4-8% β-cedrene.[8][12]

Experimental Protocol: Isolation of (+)-β-Cedrene from Cedarwood Oil by Fractional Distillation

This protocol describes a general method for the enrichment and isolation of β-cedrene from crude cedarwood oil.

Objective: To separate the hydrocarbon fraction (containing α- and β-cedrene) from the oxygenated components (like cedrol) and then to fractionate the hydrocarbons to isolate β-cedrene.

Materials and Equipment:

-

Crude cedarwood oil

-

Vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column)

-

Heating mantle with magnetic stirring

-

Vacuum pump and manometer

-

Receiving flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

-

Initial Distillation (Removal of Oxygenated Compounds): The crude cedarwood oil is subjected to vacuum distillation. The more volatile hydrocarbon fraction, which includes α- and β-cedrene, will distill first, leaving the higher-boiling oxygenated compounds like cedrol in the distillation flask.[14][15]

-

Fractional Distillation of the Hydrocarbon Fraction: The collected hydrocarbon fraction is then subjected to a more precise fractional distillation under reduced pressure.

-

The distillation is performed slowly to allow for efficient separation of the isomers.

-

The fractions are collected at different temperature ranges.

-

-

Analysis and Pooling of Fractions: Each collected fraction is analyzed by GC-FID to determine its composition.[8][16] Fractions that are enriched in (+)-β-cedrene are combined.

-

Final Purification: The pooled fractions may require further fractional distillation or other chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) to achieve high purity.

The following diagram illustrates the general workflow for the isolation of (+)-β-Cedrene from cedarwood oil.

History of Chemical Synthesis

The complex, bridged tricyclic structure of cedrene has made it an attractive target for total synthesis, serving as a benchmark for new synthetic methodologies.

The First Total Synthesis: Stork and Clarke (1955)

The first total synthesis of cedrene (in its racemic form) was a landmark achievement reported by Gilbert Stork and Frank H. Clarke Jr. in 1955.[17] This synthesis was a testament to the power of classical synthetic strategies in the absence of modern spectroscopic methods for routine characterization. A key intermediate in their synthesis was a β-diketone, which was also a target in other synthetic approaches.[6]

Subsequent Synthetic Approaches

Following Stork's pioneering work, numerous other research groups have developed innovative strategies for the synthesis of the cedrene skeleton. Notable contributions include those from:

-

E.J. Corey: Developed several elegant and efficient syntheses of cedrene and related compounds, often employing novel strategies and reagents.[17]

-

Pauson-Khand Reaction: The intramolecular Pauson-Khand reaction has been effectively utilized to construct the tricyclic core of cedrene in a concise manner.[4]

The following diagram outlines a simplified retrosynthetic analysis for a generic approach to the cedrene core, highlighting key disconnections.

Biosynthesis

(+)-β-Cedrene, like all sesquiterpenes, is biosynthesized from farnesyl diphosphate (B83284) (FPP).[1] The cyclization of the linear FPP precursor into the complex tricyclic cedrene skeleton is a fascinating and intricate process catalyzed by a class of enzymes known as sesquiterpene synthases.

In many plants, including Artemisia annua, an enzyme called epi-cedrol synthase is responsible for the production of cedranoid sesquiterpenes.[18][19] This enzyme is notable for its product promiscuity, converting FPP into a mixture of compounds, with epi-cedrol and cedrol being the major products, and α- and β-cedrene as minor products.[19][20]

The biosynthesis proceeds through a series of carbocationic intermediates and rearrangements. The initial cyclization of FPP is followed by intramolecular attacks and hydride shifts, ultimately leading to the formation of the cedrene backbone. The final deprotonation step determines the position of the double bond, resulting in either the α- or β-isomer.

The following diagram illustrates a plausible biosynthetic pathway from FPP to (+)-β-Cedrene.

Conclusion

The journey of (+)-β-cedrene from its discovery as a component of a traditional essential oil to its total synthesis and the elucidation of its biosynthetic pathway is a compelling narrative in the field of organic chemistry. For researchers, scientists, and drug development professionals, the story of (+)-β-cedrene continues to be relevant, offering insights into the complexities of natural product chemistry, the elegance of synthetic design, and the intricacies of enzymatic catalysis. The detailed information provided in this guide serves as a foundational resource for further exploration and innovation in these fields.

References

- 1. Showing Compound beta-Cedrene (FDB006258) - FooDB [foodb.ca]

- 2. Cedrene - Wikipedia [en.wikipedia.org]

- 3. eybna.com [eybna.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. This compound | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Materials and Methods - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. (+)-b-Cedrene = 95.0 GC sum of enantiomers 546-28-1 [sigmaaldrich.com]

- 10. beta-Cedrene|lookchem [lookchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. juniperus.org [juniperus.org]

- 14. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

- 15. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]

- 16. cdn.accentuate.io [cdn.accentuate.io]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-β-Cedrene and its Isomers α-Cedrene and Cedrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tricyclic sesquiterpenoid (+)-β-cedrene, its isomer α-cedrene, and the related sesquiterpene alcohol, cedrol (B397079). These compounds, primarily sourced from cedarwood oil, have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. This document consolidates key chemical and physical data, details established experimental protocols for their isolation and biological evaluation, and elucidates their known mechanisms of action, including their impact on critical signaling pathways. The information is presented to support further research and development in pharmacology and medicinal chemistry.

Introduction

(+)-β-Cedrene, α-cedrene, and cedrol are naturally occurring sesquiterpenoids that are major constituents of the essential oil of cedarwood (Juniperus virginiana) and other conifers.[1][2] Their characteristic woody aroma has led to their extensive use in the fragrance industry.[3][4] Beyond their olfactory properties, these compounds exhibit a range of promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them attractive candidates for drug discovery and development.[3][5][6] This guide aims to provide a detailed technical resource for researchers and professionals working with these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-β-cedrene, α-cedrene, and cedrol is presented in Table 1. This data is essential for their handling, formulation, and analysis.

| Property | (+)-β-Cedrene | α-Cedrene | Cedrol |

| Molecular Formula | C₁₅H₂₄[3] | C₁₅H₂₄[7] | C₁₅H₂₆O[8] |

| Molecular Weight ( g/mol ) | 204.35[3] | 204.35[7] | 222.37[8] |

| CAS Number | 546-28-1[3] | 469-61-4[7] | 77-53-2[9] |

| Appearance | Liquid[10] | Colorless to pale yellow liquid[7] | Colorless crystals[9] |

| Boiling Point (°C) | 263-264[10] | 262-265[7] | 273[9] |

| Melting Point (°C) | N/A | N/A | 55-59[9] |

| Density (g/mL) | 0.932 at 20°C[11] | ~0.91 at 25°C[7] | 0.9479 at 90°C[12] |

| Refractive Index | n20/D 1.502[10] | 1.497 – 1.502[7] | 1.4825 at 90°C[12] |

| Solubility | Insoluble in water, soluble in organic solvents[7] | Insoluble in water, soluble in alcohol and organic solvents[7] | Soluble in 11 parts of 95% alcohol[9] |

| Flash Point (°C) | 113[10] | ~100[7] | 81[8] |

Biological Activities and Therapeutic Potential

(+)-β-Cedrene, α-cedrene, and cedrol have been investigated for a variety of biological activities, with significant findings in the areas of cancer, inflammation, and infectious diseases. A summary of their reported biological effects is provided in Table 2.

| Biological Activity | (+)-β-Cedrene | α-Cedrene | Cedrol |

| Anticancer | moderate | Antileukemic (IC₅₀ = 22.2 µg/mL)[1] | Glioblastoma, colorectal cancer, lung cancer[9][13][14] |

| Anti-inflammatory | Potent[3][15] | Demonstrated in animal models[6] | Reduces pro-inflammatory mediators[16][17] |

| Antimicrobial | Antifungal, antibacterial[3][18] | Antibacterial against anaerobic bacteria and yeast[1] | Antibacterial, antifungal[16][17] |

| Sedative/Anxiolytic | Not well-studied | Not well-studied | Promotes relaxation and aids in sleep[13][16] |

| Other | Inhibitor of CYP2B6 (Ki = 1.6 µM) and CYP3A4[15][19] | Ligand of olfactory receptor MOR23, induces skeletal muscle hypertrophy[1] | Neuroprotective, promotes hair growth[2][13] |

Mechanisms of Action and Signaling Pathways

Cedrol: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Cedrol has demonstrated significant anticancer activity, which is, in part, attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[14][20] This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of key proteins such as PI3K, Akt, and mTOR, cedrol effectively suppresses pro-survival signals, leading to the induction of apoptosis and autophagy in cancer cells.[14][20]

Figure 1. Cedrol's inhibitory effect on the PI3K/Akt/mTOR pathway.

α-Cedrene: Activation of the MOR23 Signaling Pathway

α-Cedrene has been identified as a natural ligand for the mouse olfactory receptor 23 (MOR23).[1][21] Activation of this G-protein coupled receptor in skeletal muscle cells initiates a downstream signaling cascade involving adenylyl cyclase (ADCY3), leading to an increase in cyclic AMP (cAMP) levels.[1][21] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[21] This signaling pathway has been shown to promote skeletal muscle hypertrophy.[1][21]

Figure 2. α-Cedrene-mediated activation of the MOR23 signaling pathway.

(+)-β-Cedrene: Inhibition of Cytochrome P450 Enzymes

(+)-β-Cedrene has been identified as a competitive inhibitor of cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent, CYP3A4.[15][19] This inhibitory activity is significant as these enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The potential for drug-drug interactions necessitates careful consideration when co-administering β-cedrene-containing products with pharmaceuticals metabolized by these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of (+)-β-cedrene, α-cedrene, and cedrol.

Isolation of Cedrol and Cedrene (B97730) Isomers from Cedarwood Oil

Objective: To isolate cedrol and a mixture of α- and β-cedrene from cedarwood oil.

Methodology:

-

Fractional Distillation:

-

Cedarwood oil is subjected to fractional distillation under reduced pressure.[2]

-

The initial, lower-boiling point fractions, rich in sesquiterpene hydrocarbons like α- and β-cedrene, are collected.[2]

-

The temperature is gradually increased to distill the higher-boiling point fraction containing cedrol.[2]

-

-

Crystallization of Cedrol:

-

Purification of Cedrene Isomers:

-

The cedrene-rich fraction can be further purified using column chromatography on silica (B1680970) gel.

-

Figure 3. Workflow for the isolation of cedrol and cedrene isomers.

Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29, CT-26) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.[13]

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., 0-450 µM for cedrol) for 24, 48, and 72 hours.[13]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4-8 hours.[13]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader to determine cell viability.[13]

Antimicrobial Activity Assessment: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Methodology:

-

Preparation of Inoculum: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared.[9]

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[9]

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[9]

Conclusion

(+)-β-Cedrene, α-cedrene, and cedrol represent a class of sesquiterpenoids with significant potential for therapeutic applications. Their well-defined chemical properties, coupled with a growing body of evidence for their biological activities, make them compelling subjects for further investigation. This technical guide provides a foundational resource for researchers, summarizing key data and experimental protocols to facilitate ongoing and future studies aimed at harnessing the therapeutic benefits of these natural compounds. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways, opens new avenues for the development of targeted therapies for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DE2202249C2 - Process for the recovery of alpha-cedrene from the hydrocarbon fraction of cedarwood oil - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. DETERMINATION OF CEDROL CONTENT OF CEDARWOOD OILS [epharmacognosy.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. medsci.org [medsci.org]

- 13. medsci.org [medsci.org]

- 14. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Publication : USDA ARS [ars.usda.gov]

- 22. benchchem.com [benchchem.com]

In Vitro Anti-inflammatory Properties of (+)-β-Cedrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of (+)-β-Cedrene, a sesquiterpene found in cedar oil. This document outlines the experimental data on its inhibitory effects on key inflammatory mediators, details the protocols for assessing these effects, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Anti-inflammatory Effects of (+)-β-Cedrene

The anti-inflammatory activity of (+)-β-Cedrene has been quantified through its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.[1]

Table 1: Effect of β-Cedrene on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1]

| Concentration (µM) | NO Production (% of Control) | Standard Deviation |

| 0 (LPS only) | 100 | ± 5.2 |

| 1 | 85.3 | ± 4.1 |

| 5 | 62.1 | ± 3.5 |

| 10 | 45.8 | ± 2.9 |

| 25 | 25.2 | ± 2.1 |

| 50 | 12.6 | ± 1.5 |

| IC₅₀ (µM) | ~15 |

Table 2: Effect of β-Cedrene on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages [1]

| Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |

| 1 | 12.5 | 8.2 | 10.1 |

| 5 | 35.8 | 28.9 | 31.5 |

| 10 | 58.2 | 49.7 | 52.3 |

| 25 | 75.6 | 68.4 | 72.1 |

| 50 | 91.3 | 85.7 | 88.9 |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of (+)-β-Cedrene.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (a murine macrophage-like cell line) and THP-1 (a human monocytic cell line) are commonly used.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells and RPMI-1640 for THP-1 cells, both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Treatment: Cells are pre-treated with various concentrations of β-Cedrene for 1 hour before stimulation with an inflammatory agent like LPS.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Pre-treatment: Pre-treat the cells with different concentrations of β-Cedrene (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.[1]

-

Stimulation: Induce inflammation by adding 1 µg/mL of LPS to the wells for 24 hours. A negative control group without LPS stimulation should also be included.[1]

-

Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[1]

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the supernatant.[1]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [((NO in LPS group) - (NO in treated group)) / (NO in LPS group)] x 100[1]

Pro-inflammatory Cytokine Production Assay (ELISA)

This protocol measures the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Pre-treatment and Stimulation: Follow the same pre-treatment and stimulation steps as in the NO production assay, using differentiated THP-1 macrophages.

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (human TNF-α, IL-6, and IL-1β).[1]

-

Data Analysis: Calculate the concentration of each cytokine from the standard curve provided with the kit. The percentage of inhibition for each cytokine is calculated similarly to the NO inhibition.

NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)

This assay determines the effect of β-Cedrene on the activation of the NF-κB signaling pathway using a reporter cell line that expresses luciferase under the control of an NF-κB response element.

-

Cell Line: Utilize a stable THP-1 cell line containing an NF-κB-luciferase reporter construct.

-

Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well.[1]

-

Pre-treatment: Pre-treat the cells with various concentrations of β-Cedrene for 1 hour.[1]

-

Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) for 6-8 hours.[1]

-

Luciferase Assay: Add the luciferase assay reagent to each well as per the manufacturer's protocol.[1]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[1]

-

Calculation: The percentage of NF-κB inhibition is calculated as follows: % Inhibition = [((Luminescence in LPS/TNF-α group) - (Luminescence in treated group)) / (Luminescence in LPS/TNF-α group)] x 100[1]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of (+)-β-Cedrene are likely mediated through the inhibition of key pro-inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

References

An In-depth Technical Guide on the Mechanism of Action of (+)-β-Cedrene in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Cedrene, a prominent sesquiterpene found in the essential oils of various plants, notably cedarwood, has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (+)-β-cedrene in biological systems. The document delves into its well-established role as a potent inhibitor of cytochrome P450 enzymes, its antimicrobial and anti-inflammatory properties, and its effects on the central nervous system. Detailed experimental protocols for key assays, quantitative data from various studies, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

(+)-β-Cedrene is a tricyclic sesquiterpene hydrocarbon with a characteristic woody aroma. It is a major constituent of cedarwood oil, which has been utilized in traditional medicine for its antiseptic, anti-inflammatory, and sedative properties[1]. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, revealing specific interactions with key biological targets. This guide aims to consolidate the existing knowledge on the biological activities of (+)-β-cedrene, with a focus on its mechanisms of action, to serve as a valuable resource for the scientific community.

Inhibition of Cytochrome P450 Enzymes

One of the most well-characterized biological activities of (+)-β-cedrene is its potent and competitive inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2B6. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.

Mechanism of CYP2B6 Inhibition

Studies utilizing human liver microsomes have demonstrated that (+)-β-cedrene is a potent competitive inhibitor of CYP2B6-mediated bupropion (B1668061) hydroxylase activity[1]. Competitive inhibition implies that (+)-β-cedrene binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. This interaction is of significant interest in the context of drug-drug interactions, as co-administration of (+)-β-cedrene with drugs metabolized by CYP2B6 could lead to altered pharmacokinetic profiles and potential toxicity.

Quantitative Data on CYP Inhibition

The inhibitory potency of (+)-β-cedrene against various CYP isoforms has been quantified in several studies. The key findings are summarized in the table below.

| CYP Isoform | Substrate | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| CYP2B6 | Bupropion | Competitive | 1.6 | - | [1] |

| CYP3A4 | Midazolam | Moderate Inhibition | - | - | [1] |

| CYP1A2 | - | Negligible | - | >100 | [1] |

| CYP2A6 | - | Negligible | - | >100 | [1] |

| CYP2D6 | - | Negligible | - | >100 | [1] |

| CYP2C8 | - | No Inhibition | - | - | [1] |

| CYP2C9 | - | No Inhibition | - | - | [1] |

| CYP2C19 | - | No Inhibition | - | - | [1] |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

The following protocol outlines a typical experimental setup to determine the inhibitory effect of (+)-β-cedrene on CYP enzyme activity using human liver microsomes.

Objective: To determine the inhibition constant (Kᵢ) of (+)-β-cedrene on CYP2B6-mediated bupropion hydroxylation.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

(+)-β-Cedrene (of high purity)

-

Bupropion (CYP2B6 substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Reagents: Prepare stock solutions of (+)-β-cedrene, bupropion, and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and varying concentrations of (+)-β-cedrene. Pre-incubate the mixture at 37°C for a short period.

-

Initiation of Reaction: Add bupropion to the pre-incubated mixture to initiate the enzymatic reaction.

-

Start of Metabolism: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Quenching of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the bupropion metabolite (hydroxybupropion) in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each concentration of (+)-β-cedrene. Plot the data using appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon, or Cornish-Bowden plots) to calculate the Kᵢ value.

Antimicrobial Activity

(+)-β-Cedrene, as a component of various essential oils, has been associated with broad-spectrum antimicrobial activity against bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for (+)-β-cedrene is not fully elucidated but is thought to be similar to that of other lipophilic terpenes. The proposed mechanisms include:

-

Disruption of Cell Membrane Integrity: The hydrophobic nature of (+)-β-cedrene allows it to partition into the lipid bilayer of microbial cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death[2][3][4].

-

Inhibition of Cellular Respiration: By disrupting the cell membrane, (+)-β-cedrene may also interfere with the electron transport chain and oxidative phosphorylation, leading to a depletion of cellular ATP.

-

Inhibition of Efflux Pumps: Some terpenes have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can lead to a synergistic effect when combined with conventional antibiotics.

Quantitative Data on Antimicrobial Activity

While specific MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for pure (+)-β-cedrene are not extensively reported, studies on essential oils rich in cedrene (B97730) sesquiterpenes provide an indication of its potential antimicrobial efficacy.

| Microorganism | Type | Essential Oil Source | Key Sesquiterpenes | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Juniperus virginiana | α-Cedrene, β-Cedrene, Thujopsene (B1203592) | - | [5] |

| Escherichia coli | Gram-negative bacteria | Juniperus virginiana | α-Cedrene, β-Cedrene, Thujopsene | - | [5] |

| Candida albicans | Fungus (Yeast) | Juniperus virginiana | α-Cedrene, β-Cedrene, Thujopsene | - | [5] |

Note: The table reflects the general antimicrobial activity of essential oils containing β-cedrene. Further studies are required to determine the specific MIC/MBC values of purified (+)-β-cedrene.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Objective: To determine the MIC of (+)-β-cedrene against a specific bacterial or fungal strain.

Materials:

-

(+)-β-Cedrene

-

Test microorganism (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Solvent for (+)-β-cedrene (e.g., DMSO), ensuring final concentration is not inhibitory to the microorganism

-

Positive control (a known antibiotic/antifungal)

-

Negative control (broth with solvent)

-

Inoculum of the test microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of (+)-β-Cedrene Dilutions: Prepare a series of twofold dilutions of (+)-β-cedrene in the broth medium in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound. Also, prepare a growth control well (broth + inoculum) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of (+)-β-cedrene that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator dye (e.g., resazurin).

Anti-inflammatory Activity

Terpenes, including sesquiterpenes like (+)-β-cedrene, are known to possess anti-inflammatory properties. While direct studies on the anti-inflammatory mechanism of pure (+)-β-cedrene are limited, the effects of essential oils containing this compound suggest a modulatory role on key inflammatory pathways.

Putative Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of terpenes are often attributed to their ability to modulate the production of pro-inflammatory mediators and interfere with intracellular signaling cascades. The putative mechanisms for (+)-β-cedrene include:

-